The compound (2R,6S)-4-(7-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine is a complex organic molecule with potential applications in medicinal chemistry, particularly as a protein kinase inhibitor. This compound is notable for its structural features that include a morpholine ring and a pyrido-pyrimidine moiety, which are often associated with biological activity against various diseases, including inflammatory conditions.
The compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structures. It is classified as a pyrido[2,3-d]pyrimidine derivative, which connects to its function as a kinase inhibitor.
The synthesis of (2R,6S)-4-(7-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine typically involves multi-step organic reactions that may include:
The synthetic route may utilize techniques such as:
The molecular formula for this compound is , and it features:
Key structural data include:
The compound can participate in various chemical reactions:
Reactions are typically monitored using techniques such as:
The mechanism of action for (2R,6S)-4-(7-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine primarily involves its role as an inhibitor of specific protein kinases. These enzymes are critical in cellular signaling pathways that regulate various biological processes.
Inhibition studies demonstrate that this compound can modulate kinase activity, potentially leading to therapeutic effects in conditions characterized by abnormal kinase signaling, such as cancer or inflammatory diseases .
Data from various studies indicate that this compound exhibits low toxicity profiles while maintaining significant biological activity against target kinases .
(2R,6S)-4-(7-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine has potential applications in:
This compound represents a promising avenue for further research and development within pharmaceutical sciences due to its unique structure and biological activity.
The synthesis of the pyrido[2,3-d]pyrimidine core requires meticulously sequenced cross-coupling and cyclization reactions. A convergent approach typically involves constructing the pyrimidine ring onto a pre-functionalized pyridine derivative, where N-alkylation and palladium-catalyzed amination are critical for introducing the morpholine substituents. Key steps include the nucleophilic aromatic substitution (SNAr) of 2,4,7-trichloropyrido[2,3-d]pyrimidine with morpholine at the C4 position, which proceeds regioselectively due to the differential reactivity of the chloro substituents [1]. This intermediate is subsequently coupled with (2R,6S)-2,6-dimethylmorpholine under optimized Buchwald-Hartwig conditions to install the chiral morpholine moiety at C2. The C7-chloro group remains intact for downstream functionalization. Precise temperature control during the cyclization (maintained at 80–85°C) prevents epimerization and ensures high regiochemical fidelity, while dimethylacetamide (DMAc) serves as the optimal solvent for balancing reactivity and stability [1].
Table 1: Reaction Parameters for Pyrido[2,3-d]pyrimidine Core Assembly
Step | Reaction Type | Key Reagent | Temperature | Solvent | Yield Range |
---|---|---|---|---|---|
C4 Functionalization | SNAr | Morpholine | 60°C | DMF | 85–90% |
C2 Functionalization | Buchwald-Hartwig | (2R,6S)-2,6-dimethylmorpholine | 100°C | Toluene | 75–80% |
C7 Chlorination | Electrophilic substitution | POCl₃ | 110°C | Dichloromethane | 90–95% |
The chiral building block (2R,6S)-2,6-dimethylmorpholine (CAS 6485-55-8) is synthesized via resolution of racemic cis-2,6-dimethylmorpholine using enantioselective salt formation. Racemic cis-2,6-dimethylmorpholine (a mixture of (2R,6S) and (2S,6R) enantiomers) is treated with chiral carboxylic acids—such as (S)-(-)-mandelic acid or (R)-(+)-camphanic acid—in ethyl methyl carbonate or isopropyl acetate. The resulting diastereomeric salts exhibit differential solubility, enabling selective crystallization of the desired (2R,6S)-enantiomer complex [1]. After hydrolysis with sodium hydroxide, the free base is recovered with >99.7% enantiomeric excess (ee) and >99.5% chemical purity. This method circumvents enzymatic resolution, making it industrially viable at scale. The stereochemical integrity of the morpholine ring is preserved during subsequent coupling by avoiding acidic conditions that could racemize the stereocenters. Crystallization kinetics are carefully controlled through slow cooling (0.5°C/min) to maximize diastereoselectivity and crystal yield [1].
Chlorination at the C7 position employs phosphorus oxychloride (POCl₃) under rigorously anhydrous conditions, achieving near-quantitative conversion. Solvent selection is critical: dichloromethane (DCM) outperforms acetonitrile or toluene by minimizing tar formation while maintaining reaction homogeneity. Catalytic N,N-diethylaniline (5 mol%) enhances regioselectivity by suppressing nucleophilic attack at competing sites [1]. Cyclization to form the fused pyrido-pyrimidine system utilizes microwave-assisted synthesis at 150°C, reducing reaction times from 12 hours to 45 minutes. Post-chlorination, unreacted POCl₃ is quenched with ice-cold sodium bicarbonate, and the product is extracted into chloroform. The organic layer is dried over magnesium sulfate and concentrated under reduced pressure (<40°C) to prevent degradation. This optimized protocol achieves 90–95% isolated yield with HPLC purity exceeding 99% [1].
Industrial production faces significant hurdles in separating the desired (2R,6S)-enantiomer from its (2S,6R) counterpart and eliminating trans-2,6-dimethylmorpholine impurities (CAS 6485-45-6). The patent CN110950818B resolves this through diastereomeric salt crystallization using carboxylic acid derivatives. Butyric acid or propionic acid forms crystalline salts with cis-2,6-dimethylmorpholine in ester solvents like ethyl acetate, while the trans isomer remains in solution [1]. After recrystallization from ethyl acetate/hexane (3:1), the cis-(2R,6S) salt is hydrolyzed with 20% NaOH, and the free base is recovered via vacuum distillation (bp 140–142°C). On multi-kilogram scales, this method achieves 99.7% diastereomeric excess (de) and reduces residual solvent levels to <50 ppm. Continuous chromatography using chiral stationary phases (CSPs) serves as an orthogonal purification, but crystallization remains cost-effective. Strict temperature control during distillation prevents thermal racemization, a key risk given the compound’s boiling point of 140–142°C and sensitivity to heat [1] [4].
Table 2: Industrial Purification Performance of (2R,6S)-2,6-dimethylmorpholine
Purification Method | Acid/Solvent System | Diastereomeric Excess (de) | Chemical Purity | Throughput (kg/batch) |
---|---|---|---|---|
Salt Crystallization | Butyric acid / Ethyl acetate | 99.7% | 99.5% | 50 |
Salt Crystallization | Propionic acid / Butyl acetate | 99.5% | 99.6% | 100 |
Continuous Chromatography | Chiralcel OD-H | 99.9% | 99.2% | 5 |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: